molecular formula C26H43NO7 B609738 Olumacostat glasaretil CAS No. 1261491-89-7

Olumacostat glasaretil

Numéro de catalogue: B609738
Numéro CAS: 1261491-89-7
Poids moléculaire: 481.6 g/mol
Clé InChI: FYJLDICZGDFWKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Olumacostat glasaretil is a novel topical compound primarily investigated for its potential in treating acne vulgaris. It functions by inhibiting acetyl-coenzyme A carboxylase, an enzyme critical in the synthesis of fatty acids, thereby reducing sebum production .

Méthodes De Préparation

The synthesis of olumacostat glasaretil involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and stringent quality control measures .

Analyse Des Réactions Chimiques

Olumacostat glasaretil undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Phase 1 and Phase 2 Studies

  • Phase 1 Trials : Initial studies involved healthy volunteers applying Olumacostat glasaretil Gel twice daily for one week. Results indicated that the gel was well tolerated with no significant safety concerns .
  • Phase 2 Trials : A multicenter, randomized, vehicle-controlled study evaluated the efficacy of this compound Gel (5.0% and 7.5%) over 12 weeks in patients with moderate to severe acne vulgaris. The results showed significant reductions in both inflammatory and non-inflammatory lesion counts compared to vehicle groups:
    • Inflammatory Lesions : Reduction of -63.9% with this compound versus -45.9% with vehicle (P = .0006).
    • Non-inflammatory Lesions : Reduction of -48.1% versus -28.8% (P = .0025) .

Summary of Key Findings from Clinical Trials

Study PhaseTreatment GroupInflammatory Lesion ReductionNon-Inflammatory Lesion ReductionImprovement in IGA Score
Phase 1This compound GelNot reportedNot reportedNot reported
Phase 2a5.0% Gel-63.9%-48.1%24.5%
Phase 2b7.5% GelSignificant vs VehicleSignificant vs VehicleGreater than Vehicle

Safety Profile

The safety assessments across various studies indicated that adverse effects were generally mild to moderate, predominantly localized at the application site. No severe adverse events were reported, suggesting a favorable safety profile for long-term use .

Broader Implications and Future Directions

This compound's mechanism not only addresses acne vulgaris but also opens avenues for exploring its application in other dermatological conditions characterized by excessive sebum production or inflammation. Further research could investigate its potential use in conditions such as seborrheic dermatitis or even broader applications in dermatology.

Mécanisme D'action

The primary mechanism of action of olumacostat glasaretil involves the inhibition of acetyl-coenzyme A carboxylase. This enzyme is responsible for the first, rate-limiting step in the synthesis of fatty acids. By inhibiting this enzyme, this compound reduces the production of sebum, which is a key factor in the development of acne .

Comparaison Avec Des Composés Similaires

Olumacostat glasaretil is unique in its specific inhibition of acetyl-coenzyme A carboxylase. Similar compounds include:

This compound stands out due to its targeted mechanism and potential for fewer side effects compared to systemic treatments .

Activité Biologique

Olumacostat glasaretil (OG), also known as DRM01, is a novel topical agent developed primarily for the treatment of acne vulgaris. Its mechanism of action involves the inhibition of acetyl-coenzyme A carboxylase (ACC), an enzyme critical in the biosynthesis of fatty acids, particularly in sebocytes, which are responsible for sebum production in the skin. This article delves into the biological activity of OG, supported by clinical trial data and research findings.

This compound functions as an ACC inhibitor, effectively reducing the synthesis of lipids within sebocytes. By targeting this pathway, OG decreases the production of various lipid components such as diglycerides, triglycerides, and wax esters, which are pivotal in the formation of sebum. This reduction in sebum production is crucial for managing acne, as excessive sebum contributes to follicular occlusion and inflammation.

Phase II and III Trials

The efficacy of OG has been evaluated through several clinical trials:

  • Phase IIb Trials : In a double-blind, vehicle-controlled study involving 420 patients, OG demonstrated significant reductions in both inflammatory acne lesions (IAL) and non-inflammatory acne lesions (NIAL) at 12 weeks. The most notable results were observed in patients treated with a 7.5% concentration applied twice daily:
    • IAL reduction: -15.0 for OG vs. -10.7 for vehicle (p=0.001)
    • NIAL reduction: -17.5 for OG vs. -9.3 for vehicle (p<0.001) .
  • Phase III Trials : The pivotal CLAREOS-1 and CLAREOS-2 trials included over 1,500 patients aged nine years and older. Although these trials did not meet their co-primary endpoints statistically, they still provided insights into the treatment's potential:
    • Reduction in inflammatory lesions: 14.3 and 16.6 for OG vs. 13.7 and 15.3 for vehicle.
    • Reduction in non-inflammatory lesions: 14.8 and 17.8 for OG vs. 11.2 and 17.4 for vehicle .

Despite not achieving statistical significance across all endpoints, the results indicated a trend towards efficacy, with adverse events primarily being mild to moderate in severity.

Safety Profile

The safety profile of this compound has been characterized by its tolerability among patients:

  • Most adverse events reported during trials were mild or moderate, including local skin reactions.
  • No serious treatment-related adverse events were documented .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials evaluating the efficacy of this compound compared to vehicle treatments:

Trial PhaseTreatment GroupIAL Reduction (Week 12)NIAL Reduction (Week 12)Two-Grade Improvement (%)
Phase IIbOG 7.5% Twice Daily-15.0-17.5Not reported
Phase IIIOG (various concentrations)14.3 / 16.614.8 / 17.819.1 / 16.3
VehicleControl13.7 / 15.311.2 / 17.420.8 / 11.8

Propriétés

IUPAC Name

[2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJLDICZGDFWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128270
Record name 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261491-89-7
Record name 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261491-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olumacostat glasaretil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261491897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olumacostat glasaretil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-ethoxy-2-oxoethyl)(methyl)amino)-2-oxoethyl-5-(tetradecyloxy)furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLUMACOSTAT GLASARETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6JDK2PLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.